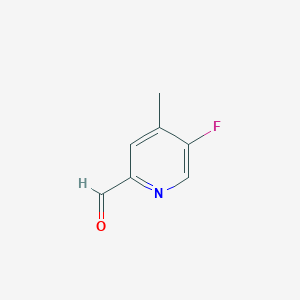

5-Fluoro-4-methylpyridine-2-carbaldehyde

Description

5-Fluoro-4-methylpyridine-2-carbaldehyde (CAS: Not explicitly listed in provided evidence) is a fluorinated pyridine derivative characterized by a methyl group at the 4-position and a carbaldehyde moiety at the 2-position of the pyridine ring. Its molecular formula is C₇H₆FNO, with a molecular weight of 139.13 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its electron-withdrawing fluorine atom and reactive aldehyde group, which facilitate cross-coupling reactions and serve as a precursor for heterocyclic scaffolds.

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

5-fluoro-4-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 |

InChI Key |

KZRFTMUHSVGEDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpicolinaldehyde typically involves the fluorination of 4-methylpicolinaldehyde. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product .

Industrial Production Methods: Industrial production of 5-Fluoro-4-methylpicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methylpicolinaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom

Major Products:

Oxidation: 5-Fluoro-4-methylpicolinic acid.

Reduction: 5-Fluoro-4-methylpicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 5-Fluoro-4-methylpicolinaldehyde is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .

Industry: In the industrial sector, 5-Fluoro-4-methylpicolinaldehyde can be used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpicolinaldehyde is primarily related to its ability to interact with nucleophiles and electrophiles. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing intermediates in chemical reactions. This can lead to selective interactions with biological targets, making it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-2-methoxypyridine-4-carbaldehyde ()

- Structure : Differs in substituents at the 2- and 4-positions. The 2-position is a methoxy (-OCH₃) group instead of a methyl (-CH₃), and the carbaldehyde is at the 4-position.

- Molecular Formula: C₇H₆FNO₂ (vs. C₇H₆FNO for the target compound).

- This could affect nucleophilic addition reactions.

- Applications : Methoxy-substituted pyridines are common in pharmaceuticals (e.g., kinase inhibitors) due to enhanced solubility and metabolic stability .

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde (Pyridoxal, )

- Structure : Features hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 3 and 5, respectively. The aldehyde is at the 4-position.

- Molecular Formula: C₈H₉NO₄ (vs. C₇H₆FNO for the target compound).

- Reactivity : The hydroxyl groups increase polarity and hydrogen-bonding capacity, making this compound highly water-soluble. The aldehyde group is critical for forming Schiff bases in enzymatic cofactors.

- Applications: A bioactive form of vitamin B₆, essential for amino acid metabolism and neurotransmitter synthesis (e.g., serotonin) .

Research Findings and Limitations

- Fluorine Impact : The fluorine atom in 5-Fluoro-4-methylpyridine-2-carbaldehyde enhances ring stability and directs electrophilic substitution reactions, a feature shared with fluorinated pyridines in kinase inhibitors .

- Aldehyde Reactivity : Unlike pyridoxal (), the target compound lacks hydroxyl groups, limiting its role in biological systems but favoring synthetic versatility.

- Data Gaps : Direct experimental data (e.g., solubility, stability) for this compound are absent in the provided evidence. Comparisons rely on structural analogs.

Biological Activity

5-Fluoro-4-methylpyridine-2-carbaldehyde is a pyridine derivative with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, characterized by a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, contributes to its reactivity and potential therapeutic applications.

The molecular formula of this compound is CHFNO. The synthesis typically involves the fluorination of 4-methylpicolinaldehyde, utilizing methods such as electrophilic aromatic substitution or direct fluorination techniques. The resulting compound exhibits distinct chemical properties due to the electron-withdrawing nature of the fluorine atom, which enhances its lipophilicity and membrane permeability.

Biological Activity

Research indicates that this compound possesses notable antimicrobial and anticancer properties. The presence of the fluorine atom may enhance its interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Studies suggest that its structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways, leading to cell death. This activity is particularly relevant in developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism appears to involve the inhibition of cell proliferation, which can be reversed by thymidine addition, suggesting that it acts through a pathway involving nucleotide metabolism .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies :

- Mechanistic Insights :

-

Comparative Studies :

- Comparative analysis with structurally similar compounds highlighted that this compound exhibits superior biological activity due to its unique substituent arrangement, which facilitates selective interactions with biological targets.

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | <10 |

| 4-Methylpicolinaldehyde | Moderate | No | >50 |

| 5-Fluoropicolinaldehyde | Yes | Moderate | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.